3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

Catalog No.
S820948
CAS No.
1270402-36-2
M.F
C10H12F3NO2
M. Wt
235.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

CAS Number

1270402-36-2

Product Name

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

IUPAC Name

3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

Molecular Formula

C10H12F3NO2

Molecular Weight

235.2 g/mol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2

InChI Key

GXJHQFQPGIMRQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N

The exact mass of the compound 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol (CAS: 1270402-36-2) is a specialized 1,3-amino alcohol building block featuring a meta-substituted trifluoromethoxy (-OCF3) aryl group. In industrial and medicinal chemistry, the 1,3-amino alcohol backbone is highly valued as a direct precursor for the synthesis of 1,3-oxazinanes, azetidines, and functionalized diamines via intramolecular cyclization or selective N-/O-alkylation. The critical procurement value of this specific compound lies in its -OCF3 moiety, which acts as a 'super-halogen' or lipophilic ether. This functional group provides a unique combination of high electron-withdrawing capacity, exceptional metabolic stability, and enhanced lipophilicity compared to standard methoxy or unsubstituted aryl analogs [1]. For procurement teams and process chemists, this compound serves as an essential starting material when downstream applications require strict control over blood-brain barrier (BBB) penetration, protection against CYP450-mediated degradation, and precise tuning of amine basicity during complex coupling sequences.

Research Fit

Fluorinated γ-amino alcohol building block with meta-OCF₃ substitution
Distinct pharmacophoric geometry vs. para-substituted or N-protected analogs
Free amine and hydroxyl termini for parallel library synthesis

Attempting to substitute 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol with more common analogs, such as the unsubstituted 3-amino-3-phenylpropan-1-ol or the 3-methoxy variant, fundamentally compromises downstream product viability. While the 1,3-amino alcohol core remains intact for cyclization, replacing the -OCF3 group with a -OCH3 group introduces a severe metabolic liability, as the methoxy ether is highly susceptible to rapid CYP450-mediated O-demethylation in vivo [1]. Furthermore, utilizing the unsubstituted phenyl analog drastically reduces the overall lipophilicity (LogP) of the final active pharmaceutical ingredient (API), often resulting in failed cellular permeability or exclusion from the central nervous system. Finally, substituting with the para-OCF3 isomer alters the spatial vector of the lipophilic domain, which can abrogate target binding affinity in sterically constrained kinase or receptor pockets. Procurement must secure the exact meta-OCF3 isomer to maintain both the pharmacokinetic profile and the structural activity relationship (SAR) of the target molecule.

Substitution Risk

Geometry Para-OCF₃ regioisomer alters amine spatial orientation, which may shift kinase or GPCR SAR interpretation.
Electronics Methoxy (–OCH₃) analog shows weaker electron withdrawal and lower lipophilicity; permeability context may differ significantly.
NMR handle Unsubstituted phenyl analog removes ¹⁹F NMR suitability, limiting in-cell target engagement assay options.

Lipophilicity and Membrane Permeability Enhancement

The incorporation of the trifluoromethoxy (-OCF3) group significantly alters the lipophilic profile of the 1,3-amino alcohol scaffold compared to its methoxy (-OCH3) or unsubstituted counterparts. Based on established Hansch lipophilicity parameters for arene substituents, the -OCF3 group contributes a highly lipophilic π value of +1.04, whereas the -OCH3 group provides a slightly hydrophilic π value of -0.02 [1]. When utilized as a building block for CNS-active agents, substituting the generic 3-amino-3-phenylpropan-1-ol with this 3-(trifluoromethoxy) variant increases the calculated LogP of the resulting downstream API. This quantitative shift directly enhances passive membrane permeability and blood-brain barrier (BBB) crossing without adding the excessive steric bulk associated with larger alkyl groups.

Evidence DimensionHansch lipophilicity parameter (π)
Target Compound Data+1.04 (for the -OCF3 substituent)
Comparator Or Baseline-0.02 (for the -OCH3 analog baseline)
Quantified Difference+1.06 shift in lipophilicity contribution
ConditionsCalculated substituent constants for arene modifications in drug design

Procurement of the -OCF3 building block is essential for synthesizing APIs that require high lipophilicity for oral bioavailability or CNS penetration.

CNS MPO regioisomer
Class-level
Meta logD 1.28 / MPO 5.1
Para logD 1.34 / MPO 4.8
Reported CNS MPO score may support brain exposure endpoint review.
In silico prediction; requires in vivo validation.

Resistance to CYP450-Mediated O-Dealkylation

A primary failure point for methoxy-substituted aryl building blocks in drug discovery is their susceptibility to rapid oxidative metabolism by CYP450 enzymes, specifically O-demethylation. The 3-(trifluoromethoxy)phenyl moiety in this compound overcomes this liability. The robust C-F bonds within the -OCF3 group possess a high bond dissociation energy of approximately 485.3 kJ/mol, effectively blocking enzymatic cleavage at the oxygen-carbon bond [1]. Consequently, downstream APIs synthesized from this precursor exhibit significantly prolonged half-lives and higher intrinsic clearance stability in human liver microsome (HLM) assays compared to those derived from 3-amino-3-(3-methoxyphenyl)propan-1-ol.

Evidence DimensionBond dissociation energy and metabolic cleavage resistance
Target Compound Data~485.3 kJ/mol (C-F bond, highly resistant to O-dealkylation)
Comparator Or BaselineWeaker O-CH3 bond in methoxy analog (highly susceptible to CYP450 cleavage)
Quantified DifferenceComplete suppression of the O-demethylation metabolic pathway
ConditionsIn vitro human liver microsome (HLM) stability models

Buyers must select the -OCF3 precursor over the -OCH3 analog to prevent premature metabolic clearance and high attrition rates of the final synthesized therapeutic.

OCF₃ vs OCH₃ parameters
Class-level
σₘ 0.38 vs 0.12
π 1.04 vs –0.02
A 0.0 vs 0.35
est. pKₐ 8.6 vs 9.3
Supports lipophilicity-driven permeability interpretation.
Hansch & Leo compilation; pKₐ estimated via Hammett-Taft.

Amine pKa Modulation and Coupling Processability

The strong electron-withdrawing nature of the meta-trifluoromethoxy group exerts an inductive effect (-I) on the aliphatic amine of the 1,3-amino alcohol backbone, lowering its pKa compared to the unsubstituted 3-amino-3-phenylpropan-1-ol baseline. This reduction in basicity (typically a shift of 0.5 to 1.0 pKa units) alters the nucleophilicity of the amine during downstream N-acylation or cyclization reactions [1]. When synthesizing heterocyclic scaffolds from this precursor, the attenuated basicity reduces the risk of unwanted side reactions (such as over-alkylation) but requires process chemists to optimize the equivalents of non-nucleophilic bases (e.g., DIPEA or TEA) to achieve quantitative yields during amide bond formation.

Evidence DimensionAmine pKa and nucleophilicity
Target Compound DataAttenuated pKa due to strong -I effect of the meta-OCF3 group
Comparator Or BaselineHigher pKa / stronger basicity in unsubstituted 3-amino-3-phenylpropan-1-ol
Quantified Difference~0.5 - 1.0 unit reduction in basicity
ConditionsStandard N-acylation / amide coupling reaction conditions

Process chemists must account for this pKa shift when scaling up coupling or cyclization reactions, making direct drop-in substitution with the unsubstituted analog impossible without yield losses.

Supplier QC profile
Data to verify
≥95% HPLC, CoA available from 2 vendors
Para-OCF₃: 1 vendor; OCH₃ analog: not catalog-stocked
Dual sourcing may support supply continuity and batch consistency review.
Vendor catalogs accessed April 2026; confirm current availability.

Synthesis of Metabolically Stable 1,3-Oxazinane CNS Therapeutics

Because the 1,3-amino alcohol motif readily undergoes intramolecular cyclization to form 1,3-oxazinanes [1], this specific compound is the premier choice for synthesizing CNS-penetrant oxazinane derivatives. The meta-OCF3 group ensures that the resulting heterocycle possesses the necessary LogP for blood-brain barrier crossing while remaining highly resistant to the CYP450-mediated degradation that plagues methoxy-substituted alternatives.

Development of Lipophilic Kinase Inhibitors

In structure-based drug design, the meta-trifluoromethoxy phenyl ring is frequently utilized to occupy hydrophobic pockets within kinase domains. Using this compound as a building block allows medicinal chemists to append the 1,3-amino alcohol functional handle to a kinase hinge-binding core, leveraging the +1.04 Hansch π parameter of the -OCF3 group to maximize van der Waals interactions without introducing metabolic liabilities [1].

Precursor for Fluorinated Chiral Ligands in Asymmetric Catalysis

1,3-Amino alcohols are heavily utilized as chiral auxiliaries and ligands in asymmetric synthesis. The attenuated basicity of the amine (driven by the inductive effect of the -OCF3 group) and the unique electronic environment of the fluorinated aryl ring make this compound an excellent precursor for developing specialized ligands where precise electronic tuning is required to optimize enantiomeric excess (ee) in metal-catalyzed transformations [1].

Application Fit

Application
Selection Property
Validation Focus
CNS penetrant probe design
Meta-OCF₃ regioisomer geometry and MPO score
Brain exposure correlation in preclinical models
Intracellular target engagement tools
Lipophilicity difference (OCF₃ vs OCH₃)
PAMPA / Caco-2 permeability verification
Multi-year medicinal chemistry campaigns
Dual-vendor sourcing with CoA
Batch-to-batch purity and supply continuity
PROTAC linker attachment scaffold
Meta-substitution exit vector angle
Ternary complex formation cooperativity

XLogP3

1.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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